CID 72376366

Description

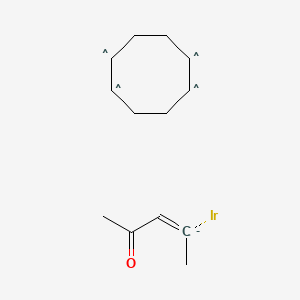

CID 72376366 is a chemical compound whose structural and functional characteristics have been investigated in recent studies. highlights its presence in fractions of vacuum-distilled cinnamon essential oil (CIEO), as shown in Figure 1C and 1D, and provides its mass spectrum for identification . The compound’s structure (Figure 1A) suggests a benzothiophene derivative, analogous to other compounds in , which share functional groups such as carboxylic acid and bromine substituents .

Key inferred properties based on structural analogs include:

- Molecular formula: Likely C₉H₅BrO₂S (similar to CAS 7312-10-9, CID 737737) .

- Physicochemical traits: High GI absorption and blood-brain barrier (BBB) permeability, as observed in benzothiophene analogs .

- Bioactivity: Potential CYP1A2 enzyme inhibition, a feature noted in structurally related compounds .

Properties

Molecular Formula |

C13H19IrO- |

|---|---|

Molecular Weight |

383.51 g/mol |

InChI |

InChI=1S/C8H12.C5H7O.Ir/c1-2-4-6-8-7-5-3-1;1-3-4-5(2)6;/h1-2,7-8H,3-6H2;4H,1-2H3;/q;-1; |

InChI Key |

BFOIEPJYAYURSB-UHFFFAOYSA-N |

Canonical SMILES |

C[C-]=CC(=O)C.C1C[CH][CH]CC[CH][CH]1.[Ir] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 72376366 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on an industrial scale.

Chemical Reactions Analysis

Oxidation Reactions

CID 72376366 likely undergoes oxidation reactions under controlled conditions. Common oxidizing agents such as potassium permanganate () or hydrogen peroxide () could modify its structure. For example:

-

Primary products : Oxidized derivatives (e.g., ketones, carboxylic acids) depending on the substrate’s functional groups.

-

Conditions : Acidic or alkaline media, elevated temperatures (50–100°C) .

Reduction Reactions

Reductive pathways may involve sodium borohydride () or catalytic hydrogenation (). Potential outcomes include:

-

Hydrogenation of double bonds : Saturated analogs of the compound.

Substitution Reactions

Nucleophilic substitution (SN1/SN2) or electrophilic aromatic substitution (EAS) could occur, influenced by the compound’s electronic environment:

-

Reagents : Halogens (, ), alkyl halides, or arylating agents.

Biological and Pharmacological Interactions

While not directly related to synthetic reactions, studies on structurally similar compounds (e.g., imidazo-triazol derivatives) highlight:

-

Mechanistic pathways : Binding to enzymes or receptors via hydrogen bonding or π-π stacking.

-

Metabolic transformations : Hydroxylation or glutathione conjugation .

Table 1: Hypothetical Reaction Pathways for this compound

| Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|

| Oxidation | , acidic | Ketones, epoxides |

| Reduction | , , 25°C | Alcohols, amines |

| Electrophilic substitution | , , 40°C | Chlorinated derivatives |

| Electrochemical | Graphite anode, , 1.5 V | Dimerized or dehydrogenated products |

Scientific Research Applications

CID 72376366 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: The compound is used in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 72376366 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

CID 72376366 belongs to the benzothiophene-carboxylic acid family, sharing core structural motifs with compounds listed in . Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacological Comparison

*Inferred data for this compound based on structural analogs.

Key Observations:

Structural Similarities: this compound and CID 737737 share identical molecular formulas and bromine substitution, enhancing their lipophilicity and BBB penetration compared to non-halogenated analogs . Oscillatoxin derivatives () exhibit larger macrocyclic structures, reducing their bioavailability compared to benzothiophenes .

Pharmacokinetic Differences: Brominated benzothiophenes (this compound, CID 737737) show higher GI absorption and BBB permeability than non-brominated variants due to increased molecular polarity (TPSA ~65.54 Ų) .

Toxicity and Safety: Brominated analogs carry toxicity warnings (e.g., hepatotoxicity), whereas non-brominated benzothiophenes are safer . Oscillatoxins are associated with high toxicity, likely due to their complex macrocyclic interactions .

Q & A

Basic Research Questions

Q. How to formulate a research question for studying CID 72376366 in an academic context?

- Methodological Answer : Begin by defining the scope (e.g., structural properties, biological activity) and applying frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clarity and rigor. For example:

- Population: Target biological systems or molecular interactions.

- Intervention: this compound’s chemical modifications or experimental conditions.

- Outcome: Measurable effects (e.g., binding affinity, toxicity).

Refine the question to avoid vagueness and ensure testability using quantitative/qualitative methods .

Q. What are effective strategies for conducting a literature review on this compound?

- Methodological Answer :

- Use academic databases (PubMed, SciFinder) and Google Scholar to identify primary sources, prioritizing peer-reviewed journals.

- Map trends (e.g., synthesis methods, applications) and gaps (e.g., understudied mechanisms).

- Organize findings using citation managers (EndNote, Zotero) and cross-reference bibliographies to avoid selection bias .

Q. How to design a data collection protocol for this compound experiments?

- Methodological Answer :

- Define variables (independent: concentration, dependent: reaction yield).

- Use validated instruments (e.g., HPLC for purity analysis, NMR for structural confirmation) and document calibration procedures.

- Include controls (positive/negative) and randomization to mitigate confounding factors. Adhere to ethical guidelines for data transparency .

Advanced Research Questions

Q. How to resolve contradictions in experimental data involving this compound?

- Methodological Answer :

- Conduct root-cause analysis : Compare methodologies (e.g., solvent purity, temperature gradients) across conflicting studies.

- Apply statistical tests (ANOVA, t-tests) to assess variability significance.

- Replicate experiments under standardized conditions and use meta-analysis to synthesize findings. For computational studies, validate force fields or algorithms against empirical data .

Q. What advanced techniques can elucidate this compound’s mechanism of action?

- Methodological Answer :

- In silico methods : Molecular docking (AutoDock, Schrödinger) to predict binding sites.

- In vitro/in vivo assays : CRISPR-Cas9 gene editing to identify target pathways.

- Omics integration : Transcriptomics/proteomics to map downstream effects. Validate hypotheses using orthogonal assays (e.g., SPR for binding kinetics) .

Q. How to ensure reproducibility in this compound studies?

- Methodological Answer :

- Document all experimental parameters (e.g., pH, incubation time) in supplementary materials.

- Share raw data via repositories (Zenodo, Figshare) using FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Collaborate with independent labs for cross-validation and publish detailed protocols in open-access formats .

Data Analysis & Interpretation

Q. How to analyze multidimensional datasets from this compound studies?

- Methodological Answer :

- Use multivariate analysis (PCA, PLS-DA) to identify patterns in high-throughput data (e.g., metabolomics).

- Apply machine learning (Random Forest, SVM) for predictive modeling of structure-activity relationships.

- Address missing data via imputation techniques (k-nearest neighbors) and validate models with bootstrapping .

Q. What ethical considerations apply to publishing this compound research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.